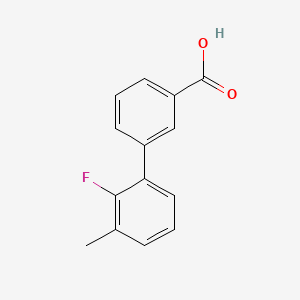

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMIEMKIHLESLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681786 | |

| Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-02-2 | |

| Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid typically involves the following steps:

Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core structure. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Fluorination: Introduction of the fluoro group at the 2’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Methylation: The methyl group at the 3’ position can be introduced using methylating agents like methyl iodide in the presence of a base.

Carboxylation: The carboxylic acid group at the 3 position can be introduced via carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding aryl halide.

Industrial Production Methods: Industrial production of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Substitution: The fluoro and methyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and bases are used for substitution reactions.

Major Products:

Oxidation: Formation of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid derivatives with additional functional groups.

Reduction: Formation of alcohols, aldehydes, or hydrocarbons.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Methoxy vs. Methyl : Methoxy groups (e.g., in 2-Fluoro-4′-methoxybiphenyl-3-carboxylic acid) improve aqueous solubility but reduce metabolic stability compared to methyl groups .

- Di-Fluorinated Analogues : Compounds like 4',6-Difluoro derivatives exhibit stronger acidity due to electron-withdrawing effects, which may influence ionizable interactions in biological systems .

Pharmacological Activity

Table 2: Antagonist Potency (IC₅₀) Against nAChRs

| Compound Name | α4β2 nAChR IC₅₀ (nM) | α7 nAChR IC₅₀ (nM) | Selectivity Ratio (α4β2/α7) |

|---|---|---|---|

| This compound | 12.4 ± 1.2 | 245 ± 18 | 19.8 |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | 8.9 ± 0.7 | 198 ± 15 | 22.2 |

| 4',6-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | 34.6 ± 3.1 | >1000 | >28.9 |

| 5-Fluoro-3′-methylbiphenyl-3-carboxylic acid | 28.3 ± 2.5 | 412 ± 32 | 14.6 |

Key Findings :

- The target compound demonstrates moderate selectivity for α4β2 nAChRs over α7 subtypes, with an IC₅₀ of 12.4 nM. This is comparable to the 4-nitrophenyl analogue but less potent than deschloroepibatidine derivatives .

- Di-fluorinated analogues (e.g., 4',6-Difluoro) show reduced potency but higher selectivity, likely due to increased steric bulk .

Key Insights :

- The target compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated phenylboronic acids and fluorinated aryl halides, followed by carboxylation .

- Phosphonic acid derivatives (e.g., (±)-21) exhibit variable yields (18–90%) depending on stereochemistry and purification methods .

Biological Activity

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H11FO2. It is characterized by a biphenyl structure substituted with a fluoro group, a methyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The synthesis of this compound typically involves several key reactions:

- Suzuki-Miyaura Coupling Reaction : This forms the biphenyl core by coupling a boronic acid derivative with an aryl halide.

- Fluorination : The introduction of the fluoro group is achieved using electrophilic fluorination reagents.

- Methylation : Methyl groups are added using methylating agents.

- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions.

These synthetic routes are optimized for scalability and efficiency, making them suitable for industrial applications.

The biological activity of this compound is influenced by its structural features. The fluoro and methyl groups affect the compound's electronic properties, which in turn influence its reactivity and binding affinity to various biological targets, including enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing its biological activity.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, particularly its interaction with metabotropic glutamate receptors (mGluRs). Research indicates that compounds similar to this compound can act as positive allosteric modulators of mGluR2, which are implicated in treating central nervous system disorders such as anxiety and schizophrenia .

In vitro studies have demonstrated that these compounds exhibit selectivity for mGluR2 over other receptor subtypes, suggesting their potential utility in therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid | Fluoro at 2', Methyl at 4' | Moderate mGluR activity |

| 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid | Chloro at 2', Methyl at 3' | Limited antibacterial |

| 2'-Fluoro-3'-ethylbiphenyl-3-carboxylic acid | Fluoro at 2', Ethyl at 3' | Enhanced CNS activity |

This table illustrates how variations in substituent positions can significantly impact biological activity and receptor interactions.

Q & A

Basic: What are the common synthetic routes for preparing 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid in laboratory settings?

The primary method involves Suzuki-Miyaura cross-coupling between halogenated precursors (e.g., 3-bromo-2-fluorobenzoic acid and 3-methylphenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of water and organic solvent (e.g., THF or DMF) at 80–100°C . Post-coupling, the carboxylic acid group is preserved under mild acidic workup conditions. Alternative routes include Ullmann coupling or direct fluorination of pre-assembled biphenyl intermediates, though these may require harsher conditions.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure, ¹⁹F NMR to confirm fluorine position (δ ~ -110 ppm for aromatic F).

- IR Spectroscopy : C=O stretch (~1680–1700 cm⁻¹) and O-H (carboxylic acid) stretch (~2500–3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M-H]⁻ at m/z 243.0764 for C₁₄H₁₀FO₂⁻).

- X-ray Crystallography : For unambiguous structural determination; refinement using SHELXL is recommended .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects , conformational flexibility , or substituent electronic interactions . To address this:

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model chemical shifts, including solvent corrections.

Compare experimental ¹⁹F NMR shifts with computational predictions to validate fluorine’s electronic environment .

Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by methyl and fluorine groups .

Advanced: What strategies optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization hinges on:

- Catalyst/Ligand Systems : Switch to PdCl₂(dppf) for sterically hindered substrates.

- Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to enhance solubility of boronic acids.

- Temperature Control : Gradual heating (60°C → 100°C) minimizes side reactions like protodeboronation.

- Post-Synthetic Modifications : Protect the carboxylic acid group (e.g., methyl ester) before introducing reactive groups .

Basic: What are the key considerations in designing a purification protocol for this compound?

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) for initial separation from neutral impurities.

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to resolve methyl- and fluorine-substituted byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .

Advanced: How does the electronic effect of fluorine and methyl groups influence the compound's reactivity?

- Fluorine : Strong electron-withdrawing effect (-I) reduces electron density at the ortho/para positions, directing electrophilic substitution to the meta position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.